Methyl 3-amino-2-ethoxypyridine-4-carboxylate
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Overview
Description
Methyl 3-amino-2-ethoxyisonicotinate is an organic compound with the molecular formula C9H12N2O3 It is a derivative of isonicotinic acid and features an amino group, an ethoxy group, and a methyl ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-ethoxyisonicotinate typically involves the reaction of isonicotinic acid derivatives with appropriate reagents. One common method involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl isonicotinate is then subjected to further reactions to introduce the amino and ethoxy groups.
Industrial Production Methods
Industrial production of Methyl 3-amino-2-ethoxyisonicotinate may involve large-scale esterification processes followed by amination and ethoxylation steps. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-ethoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Methyl 3-amino-2-ethoxyisonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-ethoxyisonicotinate involves its interaction with specific molecular targets. The amino and ethoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in key biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl isonicotinate: A simpler derivative of isonicotinic acid with only a methyl ester group.
Isonicotinic acid: The parent compound with a carboxylic acid group.
Methyl nicotinate: A related compound with a similar structure but different functional groups.
Uniqueness
Methyl 3-amino-2-ethoxyisonicotinate is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
175965-75-0 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
methyl 3-amino-2-ethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-8-7(10)6(4-5-11-8)9(12)13-2/h4-5H,3,10H2,1-2H3 |
InChI Key |
IRCGQGDGNZDPTG-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=CC(=C1N)C(=O)OC |
Canonical SMILES |
CCOC1=NC=CC(=C1N)C(=O)OC |
Synonyms |
4-Pyridinecarboxylicacid,3-amino-2-ethoxy-,methylester(9CI) |
Origin of Product |
United States |
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